molecular formula C15H17N3O4 B2442814 N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014067-88-9

N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2442814
CAS No.: 1014067-88-9
M. Wt: 303.318
InChI Key: KPDDCUDPARTBLJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide: is a synthetic organic compound featuring a complex structure that includes a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a carboxamide group

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific molecular pathways .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Group: This step involves the coupling of the pyrazole derivative with a benzo[d][1,3]dioxole-containing reagent, often using palladium-catalyzed cross-coupling reactions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-ethyl-1H-pyrazole-4-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific ethoxy and ethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its ability to interact with certain biological targets, making it a more potent therapeutic agent.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-18-8-11(15(17-18)20-4-2)14(19)16-10-5-6-12-13(7-10)22-9-21-12/h5-8H,3-4,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDDCUDPARTBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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